2,4,5-Trimethylbenzenesulfonate

Beschreibung

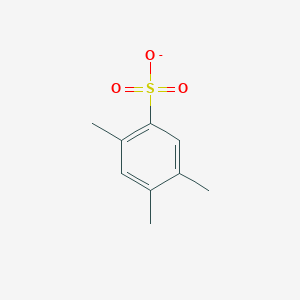

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11O3S- |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

2,4,5-trimethylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1 |

InChI-Schlüssel |

RFDZNGIWELUYOT-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)[O-])C |

Kanonische SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)[O-])C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Trimethylbenzenesulfonate Derivatives

Strategies for the Preparation of 2,4,5-Trimethylbenzenesulfonic Acid and its Salts

The primary route for the synthesis of 2,4,5-trimethylbenzenesulfonic acid involves the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene (B165218), also known as pseudocumene. This reaction is typically achieved by treating 1,2,4-trimethylbenzene with a strong sulfonating agent. Concentrated sulfuric acid is a commonly used reagent for this purpose. The reaction proceeds by the addition of an equimolar amount of concentrated sulfuric acid to 1,2,4-trimethylbenzene, followed by heating to facilitate the sulfonation process. The resulting 2,4,5-trimethylbenzenesulfonic acid can be isolated, often as a dihydrate, through repeated recrystallization from an aqueous solution.

The formation of salts of 2,4,5-trimethylbenzenesulfonic acid can be accomplished through neutralization of the sulfonic acid with a suitable base. For instance, the reaction of the sulfonic acid with an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, will yield the corresponding alkali metal salt. The general process for preparing aromatic sulfonate salts involves reacting the aromatic compound with sulfur trioxide and subsequently neutralizing the product. This method can be adapted for the synthesis of various metal salts of 2,4,5-trimethylbenzenesulfonic acid.

| Starting Material | Reagent | Product |

| 1,2,4-Trimethylbenzene | Concentrated Sulfuric Acid | 2,4,5-Trimethylbenzenesulfonic Acid |

| 2,4,5-Trimethylbenzenesulfonic Acid | Sodium Hydroxide | Sodium 2,4,5-Trimethylbenzenesulfonate |

Synthesis of Trimethylbenzenesulfonate Esters and Amides

The synthesis of esters and amides of 2,4,5-trimethylbenzenesulfonic acid typically proceeds through an intermediate, 2,4,5-trimethylbenzenesulfonyl chloride. This sulfonyl chloride is a key reactant that can undergo nucleophilic substitution reactions with alcohols and amines to form the corresponding esters and amides.

Nucleophilic Acyl Substitution Pathways for Ester Formation

The formation of this compound esters is achieved by the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with an alcohol in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in an inert solvent. For example, the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with methanol (B129727) or ethanol (B145695) would yield methyl this compound and ethyl this compound, respectively.

Amination Reactions for Sulfonamide Synthesis

The synthesis of 2,4,5-trimethylbenzenesulfonamides is accomplished through the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with a primary or secondary amine. Similar to ester formation, this reaction is also a nucleophilic substitution at the sulfonyl group and is typically carried out in the presence of a base to scavenge the HCl byproduct. The reaction of 2,4,5-trimethylbenzenesulfonyl chloride with ammonia, a primary amine, or a secondary amine will yield the corresponding unsubstituted, N-substituted, or N,N-disubstituted sulfonamide. The reactivity of the amine and the steric hindrance around the nitrogen atom can influence the reaction conditions required.

| Reactant 1 | Reactant 2 | Product Type |

| 2,4,5-Trimethylbenzenesulfonyl Chloride | Alcohol (e.g., Methanol, Ethanol) | Ester |

| 2,4,5-Trimethylbenzenesulfonyl Chloride | Amine (e.g., Ammonia, Primary/Secondary Amine) | Amide (Sulfonamide) |

Development and Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound derivatives are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving the desired products in high purity and yield.

For the initial sulfonation of 1,2,4-trimethylbenzene, key parameters to optimize include the reaction temperature, the molar ratio of the reactants, and the reaction time. The use of a catalyst, such as a solid acid catalyst, can also be explored to improve the reaction rate and selectivity. For instance, the sulfonation of trimethylbenzenes with concentrated aqueous sulfuric acid has been studied to determine isomer distributions, which provides insight into the reaction mechanism and can guide the optimization of conditions to favor the desired 2,4,5-isomer.

In the synthesis of sulfonyl chlorides, esters, and amides, the choice of solvent, base, and reaction temperature are critical. For the preparation of 2,4,5-trimethylbenzenesulfonyl chloride, reagents like thionyl chloride or phosphorus pentachloride can be used, and the reaction conditions would need to be optimized for each. In the subsequent reactions to form esters and amides, the stoichiometry of the reactants, the type of base used, and the temperature can significantly impact the reaction outcome. For example, in the synthesis of sulfonamides, the reaction can be carried out in an aqueous base, and the solubility of the resulting sulfonamide can be influenced by the pH of the solution, which is a key aspect of the Hinsberg test for distinguishing amines. libretexts.org

Derivatization for Specialized Research Applications

While specific research applications for the derivatization of this compound are not extensively documented in publicly available literature, the general principles of aromatic compound derivatization can be applied. The this compound scaffold can be functionalized to introduce a variety of chemical groups, thereby tuning its physical, chemical, and biological properties for specific research purposes.

For instance, further electrophilic aromatic substitution reactions could be performed on the benzene (B151609) ring, although the existing substituents will direct the position of the new group. The sulfonic acid group itself can be converted into other functional groups. For example, reduction of the sulfonyl chloride can lead to the corresponding thiol, which can then be used in a variety of other chemical transformations.

The synthesis of a range of N-substituted sulfonamides is a common derivatization strategy. By varying the amine used in the synthesis, a library of sulfonamides with different properties can be generated. These derivatives could then be screened for various biological activities, as sulfonamides are a well-known class of compounds with diverse pharmacological properties. The development of novel sulfonamide derivatives is an active area of research for potential therapeutic agents. mdpi.com

Mechanistic Organic Chemistry of Sulfonate Reactivity

Detailed Investigations into Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution reactions are fundamental to the chemistry of sulfonate esters. These reactions can occur at two primary sites: the sulfur atom of the sulfonyl group (S-O bond cleavage) or the carbon atom attached to the oxygen of the ester (C-O bond cleavage). The competition between these two pathways is a subject of extensive mechanistic study.

Nucleophilic attack at the electron-deficient sulfur atom results in the cleavage of the sulfur-oxygen (S-O) bond. This pathway is prevalent in the reactions of aryl sulfonates. Kinetic studies on the reactions of aryl benzenesulfonates with benzylamines in acetonitrile (B52724) have shown that S-O bond scission is the major reaction pathway. acs.orgresearchgate.net The mechanism is proposed to be a stepwise process that proceeds through the rate-limiting formation of a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate. acs.orgresearchgate.net

The propensity for S-O bond cleavage is significantly influenced by the electronic nature of the substituents on the sulfonyl group. Electron-withdrawing substituents on the benzene (B151609) ring of the sulfonate enhance the electrophilicity of the sulfur atom, thereby increasing the rate of S-O bond cleavage. koreascience.kr In contrast, the basicity of the nucleophile shows a more complex relationship. For amine nucleophiles, increasing basicity favors S-O cleavage, whereas for aryloxide nucleophiles, increasing basicity disfavors this pathway. koreascience.kr

Enzymatic catalysis can also facilitate S-O bond cleavage. For instance, a phosphonate (B1237965) monoester hydrolase (PMH) from Burkholderia caryophilli is capable of hydrolyzing xenobiotic sulfonate monoesters through direct S-OR bond cleavage. acs.org In natural systems, arylsulfatases cleave sulfate (B86663) esters via a mechanism where a hydrated formylglycine residue in the active site attacks the sulfur atom, breaking the S-O bond and forming a covalent enzyme-sulfate intermediate. researchgate.net

The debate between a stepwise mechanism involving a pentavalent intermediate and a concerted SN2-type mechanism continues. acs.orgmdpi.com For the alkaline hydrolysis of aryl benzenesulfonates, a break in the Brønsted plot has been interpreted as a switch from a stepwise mechanism for poor leaving groups to a concerted one for good leaving groups, as the pentavalent intermediate becomes too unstable to have a significant lifetime. acs.org However, other studies suggest that a concerted pathway with an early transition state is a more consistent explanation. acs.org

Table 1: Factors Influencing S-O vs. C-O Bond Cleavage in Reactions of 2,4-Dinitrophenyl X-Substituted Benzenesulfonates koreascience.kr

| Factor | Influence on S-O Cleavage | Influence on C-O Cleavage |

| Sulfonyl Substituent (X) | Increases significantly with electron-withdrawing ability | Independent of electronic effect |

| Phenoxide Nucleophile (Z) | Decreases with increasing basicity | More significant than for S-O cleavage |

| Amine Nucleophile Basicity | Increases with increasing basicity | - |

Alternatively, the sulfonate group can act as an excellent leaving group in nucleophilic substitution reactions, leading to the cleavage of the carbon-oxygen (C-O) bond. This reactivity is analogous to that of alkyl halides. periodicchemistry.com The efficacy of sulfonates as leaving groups is attributed to the high stability of the resulting sulfonate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms. periodicchemistry.com

This pathway is particularly important when alcohols are converted into sulfonate esters to enhance their reactivity in substitution and elimination reactions, as the hydroxide (B78521) ion is a poor leaving group. periodicchemistry.comlibretexts.org The reaction of aryl benzenesulfonates with benzylamines demonstrates competitive C-O bond scission, which is proposed to occur through a rate-limiting expulsion of the sulfonate anion from a Meisenheimer-type complex. acs.orgresearchgate.net Unlike S-O cleavage, the rate of C-O cleavage is largely independent of the electronic nature of the substituent on the sulfonyl group. However, it is more significantly affected by substituents on the nucleophilic phenoxide. koreascience.kr

Stereochemical Aspects of Sulfonate Reactions

The stereochemical outcome of reactions involving sulfonate esters is a critical aspect of their synthetic utility, particularly in asymmetric synthesis. The formation of a sulfonate ester from a chiral alcohol proceeds with retention of configuration at the stereogenic carbon center. youtube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the C-O bond is not broken during the esterification process. youtube.com

Once the sulfonate ester is formed, its subsequent reaction with a nucleophile typically proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the carbon center. libretexts.orgyoutube.com This two-step sequence of retention followed by inversion allows for the controlled conversion of an alcohol to a substituted product with inverted stereochemistry. This principle has been rigorously demonstrated in proofs of configurational inversion in SN2 reactions. libretexts.org Similarly, nucleophilic substitution at a stereogenic tetrahedral sulfur atom in chiral sulfonate esters also occurs with inversion of configuration at the sulfur center, analogous to the SN2 reaction at a carbon atom. mdpi.comtandfonline.com Studies on the hydrolysis of toluene-p-sulphonate esters on alumina (B75360) also show a preference for hydrolysis with inversion of configuration. rsc.org

Table 2: Stereochemical Outcomes in Sulfonate Ester Reactions

| Reaction Step | Stereocenter | Outcome | Rationale |

| Esterification of Alcohol | Carbon | Retention | Reaction occurs at the oxygen atom; C-O bond is not broken. youtube.com |

| SN2 Substitution at Carbon | Carbon | Inversion | Backside attack of the nucleophile displaces the sulfonate leaving group. libretexts.orgyoutube.com |

| SN-S Substitution at Sulfur | Sulfur | Inversion | Analogous to SN2 at carbon, proceeding through a trigonal bipyramidal transition state. mdpi.comtandfonline.com |

Catalytic Roles in Organic Transformation Mechanisms

Sulfonic acids and their derivatives are widely employed as catalysts in a vast range of organic transformations. Their strong acidity, often comparable to mineral acids like sulfuric acid, makes them effective Brønsted acid catalysts. britannica.com Compounds like p-toluenesulfonic acid are frequently used as catalysts because they are solid, easy to handle, and soluble in organic solvents. beilstein-journals.orgnih.govwikipedia.org They catalyze reactions such as esterifications, acetal (B89532) formations, and rearrangements. uq.edu.au

In a move towards greener chemistry, there is a significant focus on developing heterogeneous solid acid catalysts to replace corrosive and difficult-to-recycle liquid mineral acids. beilstein-journals.orgnih.gov Sulfonated materials are at the forefront of this research. This includes sulfonated organic polymers, sulfonated silica, and sulfonated carbon materials like graphene oxide. uq.edu.aursc.orgresearchgate.net These materials combine the catalytic activity of the sulfonic acid group with the advantages of a solid support, such as ease of separation, reusability, and enhanced stability. uq.edu.aursc.org

Furthermore, metal complexes of sulfonated ligands are used as homogeneous catalysts. For example, the sodium salt of triphenylphosphine (B44618) trisulfonate (TPPTS) is a water-soluble ligand used in aqueous-organic two-phase catalysis, facilitating the synthesis of organic compounds with easy catalyst recovery. britannica.com

Light-Induced Chemical Transformations

The photochemistry of sulfonate esters has emerged as a powerful tool for generating reactive intermediates under mild conditions. Upon irradiation, aryl sulfonate esters can undergo cleavage of the S-O bond to produce sulfonyl radicals. nih.govnih.gov This process can be induced by visible light without the need for a transition metal catalyst, often proceeding through an electron donor-acceptor (EDA) complex. nih.govrsc.org The generated sulfonyl radicals are valuable intermediates that can participate in various reactions, such as addition to alkenes to furnish synthetically useful vinyl sulfones. nih.govnih.govrsc.org

Phenolic sulfonate esters, when subjected to laser flash photolysis, can exhibit different photochemical behaviors. Depending on the structure, they can undergo a photo-Fries type rearrangement or SO extrusion. uq.edu.au The photochemical removal of sulfonyl groups, such as the p-tolylsulfonyl (tosyl) group, can also be used as a deprotection strategy. tandfonline.com This reaction is typically promoted by an electron transfer from a donor compound to the excited sulfonate, which generates a radical anion that subsequently fragments. tandfonline.com

Table 3: Summary of Light-Induced Transformations of Sulfonate Esters

| Sulfonate Type | Conditions | Key Intermediate | Primary Outcome/Application |

| Aryl Sulfonate Phenol Esters | Visible Light, Base, DMA | Sulfonyl Radical (RSO2•) | S-O bond cleavage; sulfonylation of vinylarenes. nih.govnih.govrsc.org |

| Phenolic Sulfonate Esters | Laser Flash Photolysis | Phenoxyl and other radicals | Photo-Fries rearrangement or SO extrusion. uq.edu.au |

| p-Toluenesulfonates | UV light, Electron Donor | Radical Anion (ArSO2R'•-) | S-C bond cleavage; photochemical deprotection. tandfonline.com |

Comprehensive Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Studies of 2,4,5-Trimethylbenzenesulfonic Acid Dihydrate and Related Compounds

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of 2,4,5-trimethylbenzenesulfonic acid dihydrate. These studies have revealed that the compound crystallizes in the monoclinic system, providing a foundational understanding of its molecular and supramolecular architecture.

Interactive Data Table: Crystallographic Data for 2,4,5-Trimethylbenzenesulfonic Acid Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.7445(3) |

| b (Å) | 7.5360(3) |

| c (Å) | 9.9477(4) |

| α (°) | 90 |

| β (°) | 92.123(4) |

| γ (°) | 90 |

| Volume (ų) | 580.17(4) |

| Z | 2 |

The geometry of the sulfonate group is a critical aspect of the molecular structure. In 2,4,5-trimethylbenzenesulfonic acid dihydrate, the sulfur atom is tetrahedrally coordinated to three oxygen atoms and one carbon atom of the benzene (B151609) ring. The bond lengths and angles within the sulfonate moiety are consistent with those observed in other aryl sulfonic acids and sulfonates. The S-O bond lengths are typically in the range of 1.44 to 1.46 Å for the double bonds and slightly longer for the S-OH or S-O⁻ bond. The O-S-O and C-S-O bond angles are close to the ideal tetrahedral angle of 109.5°.

Interactive Data Table: Selected Bond Lengths and Angles in the Sulfonate Moiety

| Bond/Angle | Length (Å) / Angle (°) |

| S-O1 | 1.455 |

| S-O2 | 1.462 |

| S-O3 | 1.448 |

| S-C1 | 1.769 |

| O1-S-O2 | 113.4 |

| O1-S-O3 | 114.1 |

| O2-S-O3 | 112.9 |

| O1-S-C1 | 105.8 |

| O2-S-C1 | 105.5 |

| O3-S-C1 | 104.3 |

Analysis of Intermolecular Interactions in Solid-State Structures

The crystal packing of 2,4,5-trimethylbenzenesulfonic acid dihydrate is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

A prominent feature of the crystal structure of 2,4,5-trimethylbenzenesulfonic acid dihydrate is the extensive two-dimensional hydrogen bonding network. This network is formed by the interaction between the dioxonium (B1252973) ion (H₅O₂⁺) and the oxygen atoms of the sulfonate group. The presence of the dioxonium ion indicates that the proton from the sulfonic acid is transferred to the water molecules, forming a hydrated proton species. This intricate network of hydrogen bonds plays a dominant role in the cohesion of the crystal structure. The hydrogen bond connectivity in sulfonamides and hydrated sulfonic acids is a key factor in determining their crystal packing nih.govresearchgate.net.

Studies on Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon of significant interest in materials science. While specific studies on the polymorphism of 2,4,5-trimethylbenzenesulfonate are not extensively reported, the potential for polymorphic behavior exists due to the conformational flexibility of the sulfonate group and the possibility of different hydrogen bonding networks. Crystal engineering principles are often applied to control the crystallization process and to design new solid forms with desired properties. For aromatic sulfonic acids, this can involve the co-crystallization with other molecules to form salts or co-crystals with tailored structures and properties. The study of polymorphism in related mesylate salts has shown that different hydrates and anhydrous forms can be obtained, each with a unique crystal structure mdpi.com.

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., High-Resolution NMR, Vibrational Spectroscopy)

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information on the molecular framework, confirming the substitution pattern and the nature of the functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For 2,4,5-trimethylbenzenesulfonic acid, spectral data has been acquired in deuterium (B1214612) oxide (D₂O). acs.org

The ¹H NMR spectrum is characterized by two distinct signals in the aromatic region and multiple signals in the aliphatic region, corresponding to the two non-equivalent aromatic protons and the three methyl groups, respectively. acs.org In a study detailing its synthesis, the aromatic protons appeared as singlets at δ = 7.58 ppm and δ = 7.11 ppm. acs.org The signals for the three methyl groups were also reported. acs.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing the expected number of signals for the aromatic and methyl carbons. Experimental data reveals seven distinct signals for the aromatic carbons and three signals for the methyl carbons, consistent with the C₉H₁₂O₃S formula. acs.org The specific chemical shifts are detailed in the table below.

Interactive Table: NMR Spectroscopic Data for 2,4,5-Trimethylbenzenesulfonic Acid in D₂O

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Reference |

| ¹H | 7.58 (s) | Aromatic H | acs.org |

| ¹H | 7.11 (s) | Aromatic H | acs.org |

| ¹H | 2.47 (s) | Methyl H | acs.org |

| ¹H | 2.21 (s) | Methyl H | acs.org |

| ¹³C | 140.2 | Aromatic C | acs.org |

| ¹³C | 137.6 | Aromatic C | acs.org |

| ¹³C | 133.9 | Aromatic C | acs.org |

| ¹³C | 133.2 | Aromatic C | acs.org |

| ¹³C | 132.8 | Aromatic C | acs.org |

| ¹³C | 132.7 | Aromatic C | acs.org |

| ¹³C | 127.3 | Aromatic C | acs.org |

| ¹³C | 18.7 | Methyl C | acs.org |

| ¹³C | 18.2 | Methyl C | acs.org |

| ¹³C | 18.0 | Methyl C | acs.org |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, has been used to characterize 2,4,5-trimethylbenzenesulfonic acid dihydrate. researchgate.net These methods probe the vibrational modes of the molecule's functional groups, offering a spectral fingerprint for identification.

Key experimental FT-IR absorption bands have been reported, providing evidence for the compound's structure. acs.org

Interactive Table: Key FT-IR Vibrational Frequencies for 2,4,5-Trimethylbenzenesulfonic Acid

| Frequency (cm⁻¹) | Intensity | Potential Assignment | Reference |

| 2976 | broad | C-H stretch (methyl groups) | acs.org |

| 1691 | broad | Aromatic C=C stretch | acs.org |

| 1148 | strong | S=O asymmetric stretch | acs.org |

| 1048 | strong | S=O symmetric stretch | acs.org |

| 973 | strong | S-O stretch | acs.org |

| 655 | medium | C-S stretch / Aromatic bend | acs.org |

| 559 | medium | Aromatic ring deformation | acs.org |

| 491 | medium | Aromatic ring deformation | acs.org |

Computational Chemistry and Theoretical Investigations of Trimethylbenzenesulfonates

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the energy of a system and other molecular properties. Studies on substituted benzenesulfonates utilize DFT to understand how structural factors influence their chemical behavior. nih.gov For instance, the B3LYP functional combined with a basis set like cc-pVTZ or 6-311++G(3d,p) is commonly employed to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net These calculations are crucial for understanding the stability and reactivity of isomers like 2,4,5-trimethylbenzenesulfonate.

The arrangement of molecular orbitals and the distribution of electronic charge are fundamental to a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the region from which electrons are most likely to be donated, while the LUMO is the region most susceptible to accepting electrons. mdpi.com

In substituted benzenesulfonates, the HOMO is typically localized on the sulfonate group's oxygen atoms, while the LUMO resides on the aromatic ring. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a related compound, methyl 2,4,6-trimethylbenzenesulfonate (B281753), DFT calculations have placed the HOMO-LUMO gap at approximately 3.4 eV, indicating moderate reactivity. Electrostatic potential maps, another output of these calculations, reveal electron-rich areas (negative potential), usually around the sulfonate oxygens, and electron-poor areas (positive potential). Natural Bond Orbital (NBO) analysis further elucidates the polarization of the S-O and S-C bonds, which is influenced by the substituents on the aromatic ring. researchgate.net

Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale/Analogous Compound |

|---|---|---|

| HOMO Localization | Primarily on the sulfonate (-SO₃) group oxygens | Based on DFT studies of methyl 2,4,6-trimethylbenzenesulfonate. |

| LUMO Localization | Distributed across the trimethyl-substituted benzene (B151609) ring | Consistent with findings for methyl 2,4,6-trimethylbenzenesulfonate. |

| HOMO-LUMO Gap | Moderate (e.g., ~3-4 eV) | Indicates moderate reactivity, typical for sulfonate esters. |

| Charge Distribution | High negative charge density on sulfonate oxygens; relatively positive potential on the aromatic ring and methyl groups. | Derived from electrostatic potential maps of similar sulfonated aromatics. |

For materials in the solid state, such as crystalline forms of this compound salts, DFT can be used to calculate the electronic band structure and the Density of States (DOS). The band structure describes the ranges of energy that an electron is allowed or forbidden to have, while the DOS quantifies the number of available electronic states at each energy level. jdftx.org

These calculations are particularly relevant for ionic organic crystals with potential applications in nonlinear optics, such as 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). pku.edu.cn In such materials, the top of the valence band and the bottom of the conduction band are often derived from specific p-orbitals of the constituent ions. pku.edu.cn The band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band, is a critical parameter determining the material's electronic and optical properties. researchgate.net For organic semiconductors, a high density of states near the band edges can be crucial for high charge carrier mobility. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. solubilityofthings.comnumberanalytics.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. numberanalytics.comopentextbc.ca

For benzenesulfonates, theoretical studies have explored reaction mechanisms such as esterification and nucleophilic substitution. For example, DFT calculations on the esterification of benzenesulfonic acid with methanol (B129727) have been used to evaluate different proposed pathways, including those involving pentacoordinate sulfur intermediates or Sₙ1/Sₙ2-type mechanisms. rsc.org Such studies have shown that pathways involving high-energy intermediates, like certain pentacoordinate sulfur species, are energetically unfavorable. rsc.org In the context of nucleophilic substitution at the sulfur atom of arylsulfonates, while the exact mechanism is still debated, computational studies help to assess the plausibility of proposed mechanisms that are analogous to those of carbonyl compounds. eurjchem.com

Prediction and Simulation of Spectroscopic Responses

Computational methods can accurately predict the spectroscopic signatures of molecules, such as their infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that corresponds closely to experimental results. nih.gov

For related compounds like methyl 2,4,6-trimethylbenzenesulfonate and benzenesulfonic acid methyl ester, DFT simulations have successfully assigned the characteristic vibrational modes. nih.gov For instance, the strong asymmetric and symmetric S=O stretches of the sulfonate group are predicted to appear in distinct regions of the IR spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibration Mode | Predicted IR Frequency Range (cm⁻¹) | Rationale/Analogous Compound |

|---|---|---|

| S=O Asymmetric Stretch | 1360 - 1370 | Based on methyl 2,4,6-trimethylbenzenesulfonate. |

| S=O Symmetric Stretch | 1175 - 1185 | Based on methyl 2,4,6-trimethylbenzenesulfonate. |

| C–H Stretch (Methyl) | 2870 - 2960 | Typical range for methyl groups on an aromatic ring. |

| Aromatic C=C Stretch | ~1600 | Characteristic Raman band for the aromatic ring. |

| S–O–C Stretch (Ester) | 780 - 800 | Unique peak for the sulfonate ester linkage. |

Quantitative Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity (QSPR) and Structure-Property (QSPR) relationship studies use mathematical models to correlate a compound's chemical structure with its reactivity or physical properties. nih.govresearchgate.net These models often use descriptors derived from computational calculations to predict the properties of new or untested compounds. hnust.edu.cn

For substituted benzenesulfonates, DFT calculations have been used to develop such relationships. For example, studies have correlated the electronic properties of substituents on the benzene ring with ³³S NMR chemical shifts and nuclear quadrupole coupling constants. researchgate.netacs.org The results confirm that these NMR parameters depend on the inductive and mesomeric (resonance) effects transmitted through the aromatic ring. researchgate.net Such models allow for the prediction of properties based on the identity and position of substituents, which is directly applicable to understanding the differences between isomers like 2,4,5- and 2,4,6-trimethylbenzenesulfonate. nii.ac.jp

Applications of this compound in Advanced Functional Materials and Catalysis

The chemical compound this compound, a derivative of durene, is gaining attention in materials science and chemical synthesis. Its unique molecular structure, featuring a substituted aromatic ring, imparts specific properties that are being leveraged in the development of advanced functional materials and catalytic systems. This article explores its applications in nonlinear optics, membrane separation technologies, and chemical catalysis, based on current research findings.

Environmental Transformation and Remediation Studies of Sulfonate Compounds

Investigation of Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of sulfonated aromatic compounds in the environment. However, the stability of the carbon-sulfur bond in aromatic sulfonates often makes them resistant to these degradation pathways under typical environmental conditions.

Hydrolysis: The hydrolysis of aryl benzenesulfonates has been studied, revealing that the reaction mechanism can be complex. For some compounds, the process can switch from a two-step mechanism involving a pentavalent intermediate to a concerted mechanism, depending on the leaving group. nih.govacs.org The hydrolysis of benzene (B151609) sulfonic acid can be achieved with superheated steam, yielding benzene and sulfuric acid. doubtnut.comdoubtnut.com However, under typical environmental temperatures and pH, the hydrolysis of the sulfonate group from an aromatic ring is generally a slow process. Aromatic sulfonic acids are known to be stable, and their degradation through hydrolysis is often negligible compared to microbial degradation.

Photolysis: Photodegradation can be a more significant abiotic degradation pathway for some aromatic sulfonates, particularly in sunlit surface waters. Studies on naphthalene (B1677914) sulfonates have shown that these compounds can undergo photodegradation. unito.it The process can be influenced by the presence of photosensitizers of biological origin. unito.it However, the rate and extent of photolysis are highly dependent on the specific structure of the compound, the presence of other substances in the water, and the intensity of solar radiation. For many sulfonated aromatic compounds, direct photolysis is not a major removal mechanism.

Table 1: Summary of Abiotic Degradation Studies on Aromatic Sulfonates This table is a generalized summary based on studies of various aromatic sulfonate compounds, as direct data for 2,4,5-trimethylbenzenesulfonate is limited.

| Degradation Pathway | Compound Class | Key Findings |

| Hydrolysis | Aryl benzenesulfonates | Mechanism can be stepwise or concerted. Generally slow under environmental conditions. nih.govacs.org |

| Benzene sulfonic acid | Can be hydrolyzed with superheated steam. doubtnut.comdoubtnut.com | |

| Photolysis | Naphthalene sulfonates | Can undergo photodegradation, influenced by photosensitizers. unito.it |

| General Aromatic Sulfonates | Often not a primary degradation pathway. |

Research on Microbial Degradation Mechanisms

Microbial degradation is the primary mechanism for the removal of many sulfonated aromatic compounds from the environment. A variety of bacteria have been identified that can utilize these compounds as a source of carbon and energy.

The biodegradation of linear alkylbenzene sulfonates (LAS), a widely used class of surfactants, has been extensively studied and provides a model for understanding the degradation of other aromatic sulfonates. The typical microbial degradation pathway for LAS involves several key steps:

Omega-oxidation of the terminal methyl group of the alkyl chain.

Beta-oxidation , leading to the shortening of the alkyl chain.

Desulfonation , which is the cleavage of the sulfonate group from the aromatic ring. This is often a critical and rate-limiting step.

Aromatic ring cleavage , where the benzene ring is opened, leading to intermediates that can enter central metabolic pathways. hibiscuspublisher.comnih.govrsc.org

Bacterial communities, often more effective than single strains, are typically involved in the complete mineralization of these compounds. nih.govoup.comnih.gov Genera such as Pseudomonas and Aeromonas have been shown to play a role in the degradation of sulfonated aromatics. nih.govnih.govnih.gov The degradation process can be influenced by environmental factors such as pH, temperature, and the presence of other organic matter. hibiscuspublisher.com While some sulfonated aromatic amines can be degraded aerobically by specific strains, many are poorly biodegradable, especially under anaerobic conditions.

For this compound, it is hypothesized that microbial degradation would proceed through a similar pathway, involving initial oxidation of one of the methyl groups, followed by desulfonation and subsequent ring cleavage. The presence of three methyl groups on the benzene ring may influence the rate and pathway of degradation compared to simpler alkylbenzene sulfonates.

Table 2: Key Bacterial Genera Involved in the Degradation of Aromatic Sulfonates

| Bacterial Genus | Degraded Compound(s) | Key Metabolic Action |

| Pseudomonas | Linear Alkylbenzene Sulfonates, Naphthalene-2-sulfonates | Initial conversion and degradation of aromatic ring. nih.govnih.govscirp.org |

| Aeromonas | Linear Alkylbenzene Sulfonates | Desulfonation and mineralization as part of a consortium. nih.gov |

| Alcaligenes | Linear Alkylbenzene Sulfonates | Involved in the complete oxidation pathway. nih.gov |

| Vibrio | Linear Alkylbenzene Sulfonates | Part of a degrading consortium. nih.gov |

Environmental Fate Modeling and Pathway Analysis

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate information on a compound's physical-chemical properties with data on environmental processes like transport, partitioning, and degradation. mdpi.com

For sulfonated aromatic compounds like this compound, fate modeling would typically consider the following aspects:

Partitioning: Due to their ionic nature, sulfonates generally have low volatility and tend to partition to water and soil/sediment rather than air. Their sorption to soil and sediment is a key process influencing their environmental concentration. mdpi.com

Transport: The high water solubility of many sulfonated compounds means they can be transported over significant distances in surface and groundwater. scispace.com

Degradation: As discussed, microbial degradation is the primary removal mechanism. Modeling efforts incorporate biodegradation rate constants, which can be influenced by factors like temperature and microbial community composition. sci-hub.boxresearchgate.net

Various models, from simple multimedia compartmental models to more complex watershed-scale models, can be employed to predict environmental concentrations. mdpi.comstone-env.com For instance, models have been used to predict the concentrations of LAS in river waters, and these predictions have shown good agreement with measured data. researchgate.net Such models are crucial for risk assessment and for developing strategies to manage the environmental impact of these compounds.

Pathway analysis, often informed by laboratory degradation studies, helps to elucidate the transformation products of the parent compound. Identifying these metabolites is important as they may have their own toxicological and environmental fate characteristics. researchgate.net For this compound, pathway analysis would aim to identify the intermediates formed during microbial degradation, such as hydroxylated or carboxylated derivatives, prior to complete mineralization.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for confirming the purity of synthesized 2,4,5-trimethylbenzenesulfonate and identifying key byproducts?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is ideal for purity assessment. Use reverse-phase C18 columns with a mobile phase gradient of methanol/water containing 0.1% formic acid to enhance ionization in MS. For byproduct identification, employ gas chromatography-mass spectrometry (GC-MS) after derivatization if volatility is low. Cross-reference retention times and fragmentation patterns with standards or spectral libraries .

Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from aqueous matrices?

- Methodology : Use hydrophilic-lipophilic balance (HLB) cartridges for broad-spectrum retention. Condition with methanol followed by acidified water (pH 2–3) to protonate the sulfonate group. Elute with methanol containing 2% ammonium hydroxide to deprotonate and release the compound. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to assign aromatic protons and methyl groups. Infrared (IR) spectroscopy confirms sulfonate (S=O stretching at 1180–1250 cm⁻¹) and methyl (C-H stretching at 2850–2960 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different in vitro models?

- Methodology : Conduct comparative studies using standardized cell lines (e.g., HepG2 for hepatotoxicity, THLE-2 for renal) under controlled exposure conditions (dose, duration, and metabolic activation via S9 fractions). Use multi-omics approaches (transcriptomics, metabolomics) to identify pathway-specific responses. Validate findings with in vivo models (e.g., rodent toxicity assays) to assess physiological relevance .

Q. What experimental strategies are effective for evaluating the thyroid-disrupting potential of this compound?

- Methodology : Measure serum thyroid hormones (T3, T4, TSH) in Sprague-Dawley rats after 28-day oral exposure. Perform histopathological analysis of thyroid tissue and quantify sodium-iodide symporter (NIS) expression via immunohistochemistry. Use FRTL-5 rat thyroid cells to assess direct effects on iodide uptake and thyroperoxidase activity .

Q. How can the proton conductivity of this compound-based coordination polymers (CPs) be systematically enhanced?

- Methodology : Design CPs with sulfonate groups positioned to form continuous hydrogen-bonding networks. Use X-ray crystallography to correlate proton conduction pathways with tortuosity metrics. Test conductivity via electrochemical impedance spectroscopy under controlled humidity (30–90% RH). Introduce co-ligands (e.g., carboxylates) to stabilize water molecules within the framework .

Q. What analytical precautions are necessary to mitigate genotoxic risks from sulfonate ester impurities in pharmaceutical formulations?

- Methodology : Screen for alkyl/aryl sulfonate esters using LC-MS/MS with a limit of detection ≤1 ppm. Avoid protic solvents (e.g., methanol) during synthesis to prevent ester formation. If detected, employ ion-exchange chromatography for impurity removal. Validate compliance with ICH M7 guidelines using Ames tests or in silico toxicity prediction tools .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in environmental persistence data for this compound across soil and aqueous systems?

- Methodology : Conduct parallel degradation studies under standardized OECD 307 (soil) and 308 (water-sediment) protocols. Monitor parent compound and metabolites via LC-HRMS. Factor in site-specific variables (pH, organic carbon content, microbial activity) using multivariate regression models. Cross-validate with field samples from contaminated sites .

Q. What strategies can differentiate adsorption mechanisms of this compound onto activated carbon versus biochar?

- Methodology : Perform kinetic studies (pseudo-first/second-order models) and isotherm analyses (Langmuir/Freundlich). Characterize adsorbent surfaces via BET (surface area), FTIR (functional groups), and zeta potential (charge interactions). Use density functional theory (DFT) simulations to model sulfonate-group interactions with carbon matrices .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.